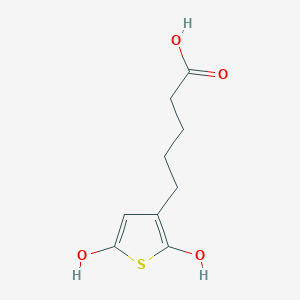
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid is an organic compound with the molecular formula C9H12O4S This compound features a thiophene ring substituted with two hydroxyl groups and a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Pentanoic Acid Chain Attachment: The pentanoic acid chain can be introduced via Friedel-Crafts acylation using pentanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid: Similar in structure but contains a dithiolane ring instead of a thiophene ring.
α-Lipoic acid: Contains a dithiolane ring and is known for its antioxidant properties.
Uniqueness
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid is unique due to the presence of both hydroxyl groups and a thiophene ring, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
774522-23-5 |
|---|---|
Fórmula molecular |
C9H12O4S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
5-(2,5-dihydroxythiophen-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H12O4S/c10-7(11)4-2-1-3-6-5-8(12)14-9(6)13/h5,12-13H,1-4H2,(H,10,11) |
Clave InChI |
XHNBCZBRRMLAMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1CCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
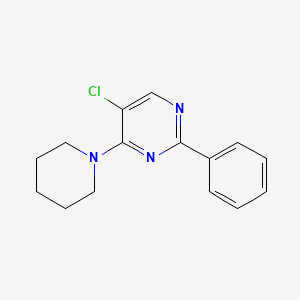
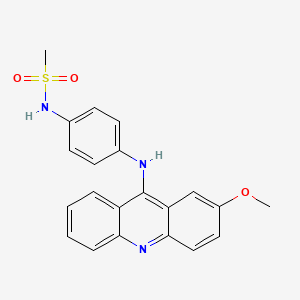
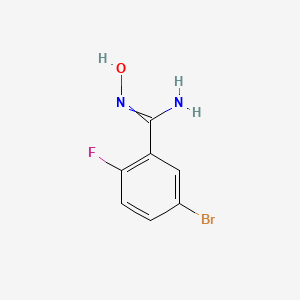
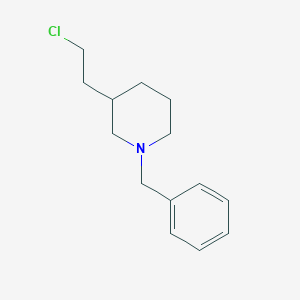

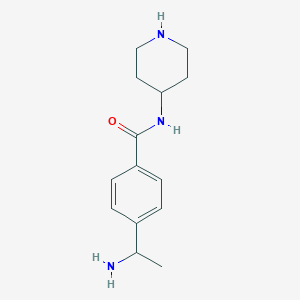

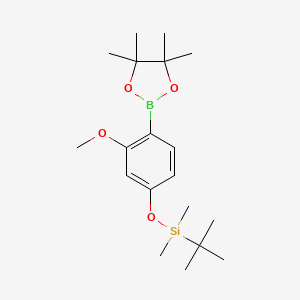
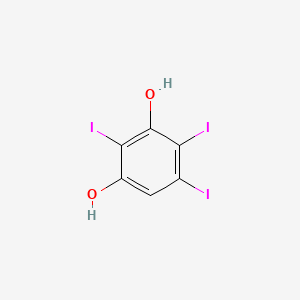
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)



